4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol
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Overview
Description
Chemical Reactions Analysis
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.
Medicine: Although not intended for clinical use, it can be used in preclinical studies to explore potential therapeutic effects or toxicity.
Mechanism of Action
The mechanism of action of 4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes .
Comparison with Similar Compounds
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol can be compared with other similar compounds, such as:
4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol: This compound has a similar structure but differs in the position of the amino group and the presence of additional methyl groups.
2,2-Dimethylthietane derivatives: These compounds share the thietane ring structure but may have different substituents, leading to variations in chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H21NOS |
---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
4-[(2,2-dimethylthietan-3-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-8(5-4-6-12)11-9-7-13-10(9,2)3/h8-9,11-12H,4-7H2,1-3H3 |
InChI Key |
SFIMWHXUVLFQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC1CSC1(C)C |
Origin of Product |
United States |
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